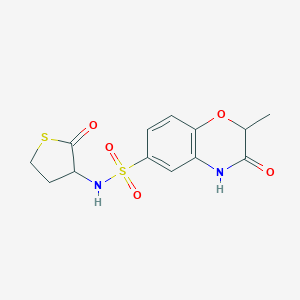
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide, also known as DB-1, is a small molecule drug that has gained attention in recent years due to its potential applications in scientific research. DB-1 is a sulfonamide derivative that has been shown to have a variety of interesting properties, including anti-inflammatory and anti-cancer effects. In
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide as an anti-inflammatory agent. Studies have shown that N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide can inhibit the production of pro-inflammatory cytokines, which are involved in a variety of inflammatory diseases. N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-cancer effects, particularly in breast and prostate cancer cells.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called carbonic anhydrase. Carbonic anhydrase is involved in a variety of physiological processes, including the regulation of pH in cells. By inhibiting carbonic anhydrase, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide may be able to disrupt these processes and lead to the observed anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is an important property in cancer research, as tumors require a blood supply to grow and spread. N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have antioxidant properties, which may be beneficial in a variety of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide for lab experiments is its relatively simple synthesis method. This means that it can be easily produced in large quantities for use in experiments. Additionally, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have relatively low toxicity, making it a safe option for use in cell culture and animal studies. However, one limitation of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a variety of potential future directions for research involving N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide. One area of interest is in its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide may have potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide and to identify potential new targets for its use.
Synthesemethoden
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 3-fluorobenzenesulfonyl chloride. The resulting product is then purified through a series of chromatographic steps to yield the final compound. The synthesis of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Eigenschaften
Produktname |
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C14H14FNO2S |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-6-7-11(2)14(8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
InChI-Schlüssel |
JNONJNSDEIQYGE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)
![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)